Chloromethyl (4-chlorophenyl) carbonate
Description
Historical Context and Evolution of Carbonate Chemistry in Organic Synthesis
The study of carbonate esters, also known as organocarbonates, is a significant sub-domain of organic chemistry. wikipedia.org These compounds, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups, are integral to both industrial and academic chemistry. wikipedia.orgmdpi.com Historically, the synthesis of carbonate esters was often reliant on the use of phosgene (B1210022), a highly toxic gas. wikipedia.org This method, known as phosgenation, involves reacting an alcohol or phenol (B47542) with phosgene to produce the desired carbonate ester. wikipedia.org While effective, the hazardous nature of phosgene spurred the development of alternative, safer synthetic routes.
Over the years, synthetic chemists have developed various phosgene-free methods. One prominent approach is transesterification, where an existing carbonate ester is reacted with an alcohol, leading to the exchange of one of the alcohol groups. wikipedia.orgacs.org This equilibrium-driven process can be manipulated by using a more volatile alcohol that can be removed by distillation. wikipedia.org More recently, a major focus has been on "green chemistry" approaches, particularly the utilization of carbon dioxide (CO2) as a C1 building block. google.com The reaction of CO2 with epoxides to form cyclic carbonates is a well-established example of CO2 fixation into valuable chemicals. mdpi.comresearchgate.net The direct condensation of CO2 with alcohols is thermodynamically challenging but represents an ongoing area of research aimed at creating more sustainable pathways to organic carbonates. wikipedia.org These evolutionary steps, from hazardous reagents to greener alternatives, define the current landscape of carbonate chemistry.
Strategic Importance of the Chloromethyl Carbonate Functional Group
The chloromethyl carbonate functional group is a reactive moiety of significant interest, particularly in the field of medicinal chemistry and drug delivery. Analogous compounds, such as chloromethyl methyl carbonate, are recognized as valuable reagents for the preparation of prodrugs. scbt.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug.
The strategic value of the chloromethyl carbonate group lies in its ability to act as a cleavable linker. It can be attached to a drug molecule containing a suitable functional group (e.g., a carboxylic acid, phenol, or amine). The resulting carbonate-containing prodrug can exhibit altered physicochemical properties, such as improved solubility or membrane permeability. Once administered, this linker is designed to be cleaved by enzymes, such as esterases, to release the active drug, formaldehyde, and carbon dioxide. This approach allows for controlled drug release and can help overcome pharmacokinetic challenges associated with the parent drug. nih.gov The use of chloromethyl glycosides to create glycosyloxymethyl-prodrugs is a specific application of this strategy, aiming to enhance the oral absorption of various drugs. nih.gov
Relevance of the (4-Chlorophenyl) Moiety in Advanced Molecular Architectures
The (4-chlorophenyl) group is a ubiquitous structural motif found in a vast array of functional molecules, particularly in pharmaceuticals and materials science. Its prevalence is not coincidental but is rooted in a combination of synthetic accessibility and its ability to confer desirable properties to a molecule. An analysis of drug databases reveals a strong preference for para-substituted phenyl rings, with the 4-chlorophenyl group being one of the most prominent examples. acs.org
In medicinal chemistry, the incorporation of a 4-chlorophenyl moiety is a common strategy to enhance the biological activity of a compound. The chlorine atom at the para position increases the lipophilicity (hydrophobicity) of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors. acs.org This structural unit is found in compounds developed as anti-inflammatory agents, analgesics, and enzyme inhibitors. nih.govscielo.brelsevierpure.com For instance, derivatives containing this moiety have shown potent inhibitory activity against enzymes like 15-lipoxygenase and urease. nih.govscielo.br The predictable electronic and steric effects of the chloro-substituent make it a reliable building block for designing new bioactive molecules. nih.gov
Research Gaps and Opportunities in the Study of Chloromethyl (4-chlorophenyl) Carbonate
A review of the current scientific literature and chemical databases indicates a significant research gap concerning the specific compound this compound. Publicly accessible databases like PubChem contain an entry for this molecule but lack associated references to published research or patents, which suggests it has not been extensively synthesized or studied. uni.lu
This lack of data presents a clear opportunity for chemical research. Given the established roles of its constituent functional groups, the synthesis and characterization of this compound could be a valuable endeavor.
Key research opportunities include:
Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing its physical and chemical properties.
Reactivity Studies: Investigating its reactivity as a chemical intermediate. Based on its structure, it could serve as a valuable reagent for introducing the (4-chlorophenoxy)carbonyloxymethyl group onto various substrates.
Prodrug Development: Exploring its use as a linker for creating prodrugs of known therapeutic agents. The 4-chlorophenyl group could modulate the pharmacological profile, while the chloromethyl carbonate portion would serve as the cleavable promoiety.
Materials Science Applications: Using it as a monomer or building block for the synthesis of novel polymers or functional materials, where the 4-chlorophenyl group could impart specific thermal or electronic properties.
The exploration of this compound would bridge the gap between the well-understood chemistry of its components and the potential applications of the molecule as a whole.
Data Tables
Table 1: Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | uni.lu |
| InChI | InChI=1S/C8H6Cl2O3/c9-5-12-8(11)13-7-3-1-6(10)2-4-7/h1-4H,5H2 | uni.lu |
| InChIKey | SYPJPQUKKYSYEQ-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=CC(=CC=C1OC(=O)OCCl)Cl | uni.lu |
| Monoisotopic Mass | 219.9694 Da | uni.lu |
| Predicted XlogP | 3.4 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl (4-chlorophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-12-8(11)13-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJPQUKKYSYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)OCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132905-83-0 | |
| Record name | chloromethyl (4-chlorophenyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Chemical Reactivity and Transformations
Elucidation of Reaction Pathways and Kinetics
The dual reactivity of chloromethyl (4-chlorophenyl) carbonate necessitates a careful examination of the factors that favor one reaction pathway over another. The kinetics of these reactions are intricately linked to the nature of the nucleophile, the solvent, and the electronic and steric properties inherent to the molecule itself.
The chloromethyl group (–CH2Cl) is a classic substrate for nucleophilic substitution reactions. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is largely dictated by the stability of the potential carbocation intermediate and the steric hindrance around the electrophilic carbon.
In the case of this compound, the chloromethyl group is adjacent to an oxygen atom of the carbonate functionality. This structural feature is analogous to that of α-chloroethers, which are known to undergo solvolysis reactions at significantly enhanced rates. This acceleration is attributed to the ability of the lone pair of electrons on the adjacent oxygen atom to stabilize the incipient carbocation through resonance. This stabilization strongly suggests a preference for a dissociative mechanism, such as SN1 or a pathway with significant SN1 character.
The SN1 mechanism would proceed in a stepwise manner:
Ionization: The rate-determining step involves the slow departure of the chloride leaving group to form a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.
Conversely, an SN2 mechanism would involve a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. Given that the chloromethyl group is primary and relatively unhindered, an SN2 pathway is sterically plausible. However, the powerful electronic stabilization afforded by the adjacent oxygen atom to a carbocation intermediate makes a purely SN2 mechanism less likely, especially in polar, ion-stabilizing solvents.
Kinetic studies on analogous systems, such as the solvolysis of chloromethyl ethers, have shown a strong dependence on the ionizing power of the solvent, which is characteristic of SN1-like mechanisms. It is therefore highly probable that reactions at the chloromethyl center of this compound will exhibit significant SN1 character, proceeding through a stabilized carbocation intermediate.
Table 1: Comparison of Expected SN1 and SN2 Characteristics at the Chloromethyl Center
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Resonance-stabilized carbocation | None (transition state only) |
| Stereochemistry | Racemization (if chiral) | Inversion of configuration |
| Solvent Effect | Favored by polar, protic solvents | Favored by polar, aprotic solvents |
| Nucleophile | Rate independent of nucleophile strength | Favored by strong nucleophiles |
The carbonyl carbon of the carbonate group is another primary site for nucleophilic attack. Reactions at this center typically proceed via a nucleophilic acyl substitution mechanism. The generally accepted pathway for this type of reaction is a two-step, addition-elimination mechanism involving a tetrahedral intermediate.
The mechanism unfolds as follows:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group. In this molecule, the potential leaving groups are the chloromethoxide anion (-OCH2Cl) or the 4-chlorophenoxide anion (-OC6H4Cl). The relative leaving group ability is a key factor in determining the reaction products. The 4-chlorophenoxide is a significantly better leaving group than the chloromethoxide due to the ability of the aromatic ring to delocalize the negative charge.
The rate of nucleophilic acyl substitution is influenced by the reactivity of the carbonate, which in turn is affected by the electronic nature of the attached groups. The presence of the electron-withdrawing 4-chlorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to dialkyl carbonates.
The rates of the competing nucleophilic substitution reactions in this compound are modulated by both electronic and steric effects.
Electronic Effects:
At the Chloromethyl Center: The oxygen atom of the carbonate group, while electron-withdrawing inductively, can act as a π-donor through resonance to stabilize a carbocation intermediate. This resonance effect is expected to accelerate SN1-type reactions. The 4-chlorophenyl group, being electron-withdrawing, will have an influence on the electron density of the adjacent oxygen, potentially modulating its ability to stabilize the carbocation.
At the Carbonyl Center: The 4-chlorophenyl group exerts a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon. This enhances its electrophilicity and increases the rate of the initial nucleophilic attack in an acyl substitution reaction. Studies on related aryl carbonates have shown that electron-withdrawing substituents on the phenyl ring facilitate faster reaction with nucleophiles.
Steric Effects:
At the Chloromethyl Center: The chloromethyl group is sterically unhindered, which would typically favor an SN2 reaction. However, as discussed, electronic effects are likely to dominate.
At the Carbonyl Center: The carbonate carbonyl is relatively accessible to nucleophiles. Steric hindrance is not expected to be a major factor in limiting reactivity at this site, unless a particularly bulky nucleophile is employed.
Table 2: Summary of Electronic and Steric Effects on Reactivity
| Reactive Center | Electronic Effect | Steric Effect | Predicted Influence on Rate |
|---|---|---|---|
| Chloromethyl Carbon | Resonance stabilization of carbocation by adjacent oxygen. | Low steric hindrance. | Acceleration of SN1 pathway. |
| Carbonyl Carbon | Electron-withdrawing 4-chlorophenyl group increases electrophilicity. | Relatively unhindered. | Acceleration of nucleophilic acyl substitution. |
Investigation of Intermediate Species and Transition States
The direct observation and characterization of transient intermediates and transition states are challenging but provide invaluable insight into reaction mechanisms. A combination of spectroscopic techniques and computational chemistry is typically employed for these investigations.
While no specific spectroscopic studies on the transient intermediates of this compound have been reported, the methodologies for such investigations are well-established.
For the SN1 reaction at the chloromethyl center: The key intermediate is the oxocarbenium ion. Techniques such as transient absorption spectroscopy could potentially be used to detect this short-lived species. In this technique, a pump laser pulse initiates the reaction, and a subsequent probe pulse monitors the absorption of the transient species as a function of time. The resulting spectrum can provide structural information about the intermediate.
For the nucleophilic acyl substitution: The tetrahedral intermediate is the critical, albeit often fleeting, species. Its detection is challenging due to its short lifetime. However, under certain conditions, such as in low-temperature NMR studies or by using specialized mass spectrometry techniques like desorption electrospray ionization (DESI), it may be possible to observe and characterize these intermediates. For example, the detection of a protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol in microdroplets has been demonstrated using laser desorption/ionization tandem mass spectrometry. Infrared (IR) spectroscopy could also potentially identify the changes in bond vibrations associated with the formation of the tetrahedral intermediate from the trigonal planar carbonate.
In the absence of direct experimental observation, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to probe the energetics and geometries of reaction pathways.
Transition State Calculations: For both the SN1/SN2 and the nucleophilic acyl substitution pathways, the geometries of the transition states can be located on the potential energy surface. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Barriers: By calculating the energies of the reactants, transition states, and intermediates, the activation energy barriers for each step of the proposed mechanisms can be determined. This allows for a quantitative comparison of the feasibility of different pathways. For instance, DFT calculations could be used to compare the activation barrier for the concerted SN2 displacement at the chloromethyl center versus the barrier for the ionization step in an SN1 pathway. Similarly, the energy profile for the formation and collapse of the tetrahedral intermediate in the acyl substitution reaction can be mapped out.
Computational studies on related systems, such as the nucleophilic attack of superoxide on organic carbonates, have successfully elucidated reaction energy profiles and the structures of transition states, providing a mechanistic understanding of their decomposition. Similar theoretical investigations on this compound would be invaluable in definitively establishing the preferred reaction mechanisms and the factors that control its reactivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl chloride |
| 4-chlorophenoxide |
Decomposition and Stability Studies
The stability of this compound is a critical determinant of its behavior and potential transformations under various environmental and industrial conditions. Understanding its degradation pathways is essential for predicting its persistence, reactivity, and the nature of any resultant products. This section explores the mechanistic aspects of its thermal, hydrolytic, and photochemical decomposition.
The thermal decomposition of this compound can proceed through several potential mechanistic pathways, influenced by temperature and the presence of other chemical species. While specific experimental studies on this compound are not extensively documented in publicly available literature, plausible degradation mechanisms can be inferred from the known thermal behavior of related carbonate esters and chlorinated organic compounds.
One likely pathway involves the homolytic cleavage of the bonds within the carbonate moiety. The C-O bonds, particularly the one between the carbonyl carbon and the chloromethyl oxygen, are susceptible to breaking at elevated temperatures. This can lead to the formation of various radical species. The initial fragmentation could result in a 4-chlorophenoxycarbonyl radical and a chloromethyl radical, or a 4-chlorophenoxy radical and a chloromethoxycarbonyl radical. These highly reactive radical intermediates would then undergo further reactions such as hydrogen abstraction, recombination, or disproportionation to yield a complex mixture of products.
Another significant thermal degradation pathway for many organic carbonates is decarboxylation, leading to the elimination of carbon dioxide. For this compound, this could proceed via a concerted mechanism or a stepwise process involving the formation of an intermediate. The stability of the resulting products would influence the favorability of this pathway. For instance, the decomposition could yield 4-chlorophenyl chloromethyl ether and carbon dioxide.
The presence of the chloromethyl group introduces additional complexities. At higher temperatures, dehydrochlorination is a common reaction for chlorinated hydrocarbons, which could lead to the formation of formaldehyde and hydrogen chloride, with the remaining fragment being 4-chlorophenyl chloroformate. The latter is also thermally labile and can decompose further.
The thermal stability of carbonates is also influenced by the nature of the substituent groups. In aryl carbonates, the stability can be affected by the electronic properties of the aryl group. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the bond strengths within the carbonate linkage.
A summary of potential primary thermal degradation pathways is presented in the table below.
| Pathway | Proposed Primary Products |
| Homolytic Cleavage | 4-chlorophenoxy radical, chloromethoxycarbonyl radical |
| 4-chlorophenoxycarbonyl radical, chloromethyl radical | |
| Decarboxylation | 4-chlorophenyl chloromethyl ether, Carbon dioxide |
| Dehydrochlorination | 4-chlorophenyl chloroformate, Formaldehyde, Hydrogen chloride |
It is important to note that these pathways are not mutually exclusive and can occur concurrently, with the predominant mechanism being dependent on the specific thermal conditions.
The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments. The hydrolysis of carbonate esters can be catalyzed by both acids and bases, and the kinetics of these reactions are dependent on the pH of the solution.
Base-Catalyzed Hydrolysis:
Acid-Catalyzed Hydrolysis:
In acidic environments, the hydrolysis is likely to occur through an AAc2 mechanism. The first step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the intermediate can eliminate either 4-chlorophenol (B41353) or chloromethanol to yield the corresponding carbamic acid, which is unstable and decomposes to carbon dioxide and the respective alcohol. The rate of acid-catalyzed hydrolysis is generally dependent on the concentration of the hydronium ion and the ester. Aliphatic polycarbonates have shown higher degradability in strong basic conditions compared to strong acidic conditions. researchgate.net
The kinetics of hydrolysis can be influenced by the electronic effects of the substituents. The electron-withdrawing 4-chlorophenyl group would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack.
The table below summarizes the expected hydrolysis products under different pH conditions.
| Condition | Proposed Mechanism | Major Hydrolysis Products |
| Basic (High pH) | BAc2 | 4-chlorophenol, Methanol (B129727), Carbonate, Chloride |
| Acidic (Low pH) | AAc2 | 4-chlorophenol, Methanol, Carbon dioxide, Chloride |
| Neutral (pH ~7) | Slow BAc2 / AAc2 | 4-chlorophenol, Methanol, Carbonate/Carbon dioxide, Chloride |
It is anticipated that the rate of hydrolysis would be significantly slower at neutral pH compared to strongly acidic or basic conditions.
The photochemical transformation of this compound can be initiated by the absorption of ultraviolet (UV) radiation. The presence of both a chromophoric 4-chlorophenyl group and a photolabile chloromethyl group suggests that several photochemical reaction pathways are possible.
One primary photochemical process is the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group. This is a well-known photoreaction for alkyl chlorides and would generate a (4-chlorophenoxy)carbonyloxymethyl radical and a chlorine radical. These radicals can then engage in a variety of secondary reactions, including hydrogen abstraction from other molecules, addition to unsaturated systems, or recombination.
The 4-chlorophenyl group is also a chromophore that can absorb UV light. Upon excitation, the aromatic ring can undergo several transformations. A key reaction for chlorinated aromatic compounds is the photolytic cleavage of the carbon-chlorine bond on the phenyl ring. This would lead to the formation of a phenyl radical, which is highly reactive and can abstract hydrogen atoms from the solvent or other organic matter, leading to the formation of phenyl carbonate derivatives.
Furthermore, the carbonate functional group itself can participate in photochemical reactions. Irradiation can lead to the formation of carbonate radicals. For instance, the reaction between phenolic compounds and carbonate radicals can lead to the formation of phenoxyl radicals, which can subsequently form benzoquinone and dihydroxybenzenes. researchgate.net While this is an indirect process, it highlights a potential reactive pathway for the 4-chlorophenyl moiety if carbonate radicals are generated in the system.
A summary of potential primary photochemical transformation pathways is provided below.
| Pathway | Initiating Step | Key Intermediates | Potential Products |
| C-Cl Bond Cleavage (Alkyl) | Homolysis of the C-Cl bond in the chloromethyl group | (4-chlorophenoxy)carbonyloxymethyl radical, Chlorine radical | Products of radical recombination and abstraction |
| C-Cl Bond Cleavage (Aryl) | Homolysis of the C-Cl bond on the phenyl ring | (Chloromethoxycarbonyloxy)phenyl radical, Chlorine radical | Phenyl carbonate derivatives |
| Carbonate Radical Formation | Indirect photo-processes | Carbonate radicals, Phenoxyl radicals | Benzoquinone derivatives, Dihydroxybenzenes |
The study of the photolytic behavior of this compound is crucial for understanding its environmental fate and the potential formation of transformation products with their own toxicological profiles.
Derivatization and Structure Reactivity Relationship Sar Studies in Chemical Research
Rational Design and Synthesis of Analogues
The strategic design and synthesis of analogues are fundamental to chemical research, providing a systematic pathway to investigate how structural modifications influence a molecule's reactivity. For chloromethyl (4-chlorophenyl) carbonate, this involves targeted alterations to its chemical architecture to map out structure-reactivity relationships (SAR). Such studies are pivotal for modulating the compound's reactivity and understanding the interplay between its structural components and chemical behavior.
Systematic Modification of the Chloromethyl Substituent
The chloromethyl group serves as the primary reactive center in this compound. Thoughtful modifications to this group can significantly alter the compound's electrophilic nature and its reactivity towards nucleophiles.
A primary investigative route is the substitution of the chlorine atom with other halogens, such as bromine or fluorine. This allows for a direct assessment of the leaving group's impact on reaction kinetics. For example, replacing chlorine with bromine would likely enhance the reactivity of the molecule in nucleophilic substitution reactions due to the lower bond strength of the carbon-bromine bond compared to the carbon-chlorine bond.
Another approach involves introducing steric bulk near the reactive carbon. Substituting a hydrogen atom on the chloromethyl group with larger alkyl or aryl groups can control the accessibility of the electrophilic carbon to incoming nucleophiles. This steric hindrance can be a valuable tool for tuning the selectivity of chemical reactions.
Table 1: Illustrative Modifications of the Chloromethyl Group and Their Predicted Effects on Reactivity
| Modification of Chloromethyl Group | Predicted Influence on Electrophilicity | Predicted Influence on Steric Hindrance | Anticipated Change in Overall Reactivity |
| Chlorine to Bromine Substitution | Increased | Minimal | Increased |
| Chlorine to Fluorine Substitution | Decreased | Minimal | Decreased |
| Hydrogen to Methyl Substitution | Minimal | Increased | Decreased |
| Hydrogen to Phenyl Substitution | Increased (Inductive) | Significantly Increased | Dependent on the balance of electronic and steric factors |
Exploration of Substituent Effects on the Chlorophenyl Ring
The 4-chlorophenyl ring provides a versatile platform for synthetic modifications to probe electronic effects on reactivity. By introducing different substituents at various positions on the phenyl ring, the electronic environment of the entire molecule can be fine-tuned, thereby influencing the reactivity of the distal chloromethyl group through inductive and resonance effects.
For instance, attaching electron-withdrawing groups, such as nitro or cyano groups, to the phenyl ring is expected to increase the electrophilicity of the chloromethyl carbon. These groups pull electron density from the aromatic ring and the adjacent carbonate oxygen, which in turn makes the chloromethyl group a better leaving group and renders its carbon atom more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or methyl groups, would likely decrease reactivity.
The position of these substituents is also a critical factor. A group in the para position will exert both inductive and resonance effects, while a meta substituent's influence is primarily inductive. Ortho substituents can introduce steric hindrance in addition to their electronic contributions, which may affect the molecule's conformation and the accessibility of its reactive site.
Table 2: Predicted Effects of Substituents on the Chlorophenyl Ring on the Reactivity of the Chloromethyl Group
| Substituent | Position on Phenyl Ring | Electronic Effect | Anticipated Change in Reactivity |
| -NO₂ | para | Strong Electron-Withdrawing | Increased |
| -OCH₃ | para | Strong Electron-Donating | Decreased |
| -CN | meta | Moderate Electron-Withdrawing | Increased |
| -CH₃ | ortho | Weak Electron-Donating & Steric Hindrance | Decreased |
Heterocycle Incorporation and Scaffold Diversity
To broaden the scope of chemical properties and explore new reactivity profiles, the chlorophenyl ring can be replaced with various heterocyclic systems. Heterocycles introduce a range of electronic features and three-dimensional shapes that can lead to significant changes in a molecule's reactivity and selectivity.
For example, substituting the chlorophenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom. The position of this nitrogen atom (e.g., 2-, 3-, or 4-pyridyl) would dictate its electronic influence on the carbonate and chloromethyl moieties. Other heterocycles like thiophene, furan, or pyrimidine (B1678525) could also be incorporated, each imparting unique properties. This strategy, known as scaffold hopping, is a powerful method for discovering analogues with novel chemical behaviors.
Theoretical Frameworks of Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Analytics
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to create a mathematical correlation between a compound's chemical structure and its observed reactivity. nih.gov For this compound and its derivatives, QSRR models can be developed to predict their reaction rates with different nucleophiles. nih.gov
The process of building a QSRR model generally includes:
Data Collection: A diverse set of analogues is synthesized, and their reactivity is experimentally measured.
Descriptor Calculation: Numerous molecular descriptors that quantify various structural, physical, and chemical properties are calculated for each analogue. nih.gov
Model Generation: Statistical methods, including multiple linear regression or machine learning algorithms, are employed to create a model that links the descriptors to the measured reactivity. nih.gov
Validation: The model's predictive accuracy is rigorously tested to ensure its reliability.
A validated QSRR model can then be used to predict the reactivity of novel, un-synthesized analogues, thereby streamlining the research process by focusing synthetic efforts on the most promising candidates. nih.gov
Analysis of Topological and Electronic Descriptors for Reactivity Prediction
The effectiveness of a QSRR model is highly dependent on the choice of molecular descriptors. mdpi.com For predicting the reactivity of this compound analogues, both topological and electronic descriptors are of great importance. numberanalytics.comnih.gov
Topological descriptors provide information about the molecule's connectivity and shape. These can include:
Wiener Index: Relates to the sum of distances between all pairs of atoms.
Molecular Connectivity Indices: Describe the degree of branching.
Electronic descriptors quantify the electronic characteristics of the molecule. numberanalytics.com These can include:
Hammett constants (σ): Measure the electronic influence of substituents on an aromatic ring.
Partial charges on specific atoms: Indicate the electrophilicity of reactive sites.
HOMO and LUMO energies: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with chemical reactivity and stability. nih.gov
By analyzing how these descriptors contribute to the QSRR model, researchers can gain a deeper understanding of the key structural features that control the reactivity of this class of compounds. This knowledge can then be applied to the rational design of new analogues with precisely tailored reactivity.
Modulation of Reactivity and Functionality through Structural Perturbations
In the field of chemical research, the systematic modification of a lead compound's structure is a fundamental strategy to fine-tune its reactivity and biological function. This process, central to structure-activity relationship (SAR) studies, allows for the optimization of a molecule's properties. In the context of this compound, structural perturbations can be strategically introduced to modulate its electrophilic character and, consequently, its reactivity towards various nucleophiles.
The reactivity of this compound is primarily dictated by two key features: the chloromethyl group, which is a reactive alkylating agent, and the (4-chlorophenyl) carbonate moiety, which acts as a leaving group. Modifications to either of these parts of the molecule can significantly alter its chemical behavior.
Research into related compounds, such as chloroformates and other carbonate esters, provides a strong basis for predicting the effects of structural changes. The solvolysis of chloroformate esters, for instance, can proceed through different mechanisms, including an addition-elimination pathway or an ionization (SN1-like) pathway. The dominant mechanism is influenced by factors such as the electronic nature of the substituents and the ionizing power of the solvent. For example, electron-withdrawing substituents on the phenyl ring would be expected to disfavor the formation of a cationic intermediate, thereby favoring an addition-elimination mechanism. Conversely, in highly ionizing solvents, the ionization pathway may become more prevalent.
The introduction of different substituents on the phenyl ring of this compound would directly impact the electronic properties of the carbonate oxygen atom and the stability of the corresponding phenoxide leaving group.
| Substituent at para-position | Electronic Effect | Predicted Effect on Reactivity |
| Electron-donating group (e.g., -OCH₃) | Increases electron density on the phenyl ring and the carbonate oxygen. | May decrease the leaving group's ability to depart, potentially slowing down reactions that proceed via an SN1-like mechanism. |
| Electron-withdrawing group (e.g., -NO₂) | Decreases electron density on the phenyl ring and stabilizes the negative charge on the phenoxide leaving group. | Would likely enhance the leaving group's ability, thereby increasing the rate of nucleophilic substitution at the chloromethyl carbon. |
The nature of the atom or group attached to the carbonyl carbon also plays a critical role. While the specific compound of focus is a carbonate, comparing it to related structures like chlorothionoformates, where an oxygen atom is replaced by sulfur, offers further insight. In studies on the solvolysis of p-chlorophenyl chlorothionoformate, both addition-elimination and SN1 mechanisms have been observed, with the pathway being sensitive to the solvent environment. This suggests that the reactivity of such compounds is a delicate balance of electronic and environmental factors.
Furthermore, modifications to the chloromethyl group itself can be envisioned. Replacing the chlorine atom with other halogens (e.g., bromine) would alter the reactivity, as the carbon-halogen bond strength and the leaving group ability of the halide would change.
In essence, the modulation of reactivity and functionality of this compound through structural perturbations is a key area of investigation in understanding its chemical biology and potential applications. By systematically altering its structure, researchers can probe the mechanisms of its reactions and potentially develop new derivatives with tailored properties.
Advanced Applications As Reagents and Building Blocks in Chemical Research
Utility in Complex Organic Synthesis
The unique structural attributes of chloromethyl (4-chlorophenyl) carbonate make it a valuable tool for synthetic chemists. The presence of two distinct reactive sites enables its use in the construction of complex molecular architectures.
Precursor for Advanced Pharmaceutical Intermediates and Fine Chemicals
This compound serves as a key starting material for the synthesis of a variety of advanced pharmaceutical intermediates and fine chemicals. The chloromethyl group is a well-known alkylating agent, capable of introducing a methylene (B1212753) bridge linked to a 4-chlorophenyl carbonate group onto a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental in the synthesis of more complex molecules.
The 4-chlorophenyl carbonate portion of the molecule can also participate in various chemical transformations. For instance, the carbonate can act as a protecting group for phenols, or it can be cleaved under specific conditions to reveal a phenol (B47542), which can then be further functionalized. The 4-chlorophenyl group itself can be a key pharmacophore in certain drug candidates or can be modified through cross-coupling reactions to introduce further molecular diversity. Research has shown the importance of the 4-chlorophenyl moiety in the development of potent enzyme inhibitors. nih.gov
The synthesis of organic carbonates, such as chloromethyl ethylene (B1197577) carbonate, from epichlorohydrin (B41342) and carbon dioxide highlights the broader utility of related structures as intermediates for pharmaceuticals. mdpi.com This underscores the potential of this compound as a precursor in similar synthetic strategies. The general class of organic carbonates are recognized as versatile raw materials for producing fine chemical intermediates for pharmaceuticals. mdpi.com
Key Building Block in Multi-Step Synthetic Sequences
In multi-step synthetic sequences, this compound can be employed as a versatile building block. Its bifunctional nature allows for sequential or orthogonal reactions, providing chemists with a strategic advantage in the assembly of complex target molecules. For example, the chloromethyl group can first be used to attach the molecule to a substrate or a larger molecular fragment. Subsequently, the 4-chlorophenyl carbonate moiety can be modified or cleaved to enable further synthetic transformations at a later stage of the synthesis.
This step-wise reactivity is crucial in the construction of molecules with precisely defined architectures. The ability to introduce the -(CH2)-O-C(=O)-O-(4-chlorophenyl) fragment allows for the creation of specific linkages in larger molecules, which can be critical for their biological activity or material properties. The principles of using versatile building blocks are well-established in organic synthesis, with compounds like glycerol (B35011) carbonate being recognized for their utility in creating diverse molecular structures. rsc.org
Strategies for Molecular Modification
The inherent reactivity of this compound also lends itself to various strategies for molecular modification, enabling the fine-tuning of molecular properties for specific applications.
Chemical Approaches for Tailoring Physicochemical Attributes
The physicochemical properties of molecules, such as their solubility, lipophilicity, and ability to interact with biological targets or solvents, can be precisely tailored using this compound. The introduction of the 4-chlorophenyl group can significantly influence these properties. For instance, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand binding to proteins.
Strategies for molecular modification often involve the addition of new chemical groups to a molecule to enhance its properties. biomedres.us The chloromethyl group of the title compound can be used to covalently attach the 4-chlorophenyl carbonate moiety to a parent molecule, thereby modifying its physicochemical profile. The carbonate linkage itself can influence the polarity and hydrogen bonding capabilities of the resulting molecule.
Development of Chemical Probes for Mechanistic Studies in Chemical Biology (Non-Clinical Focus)
A chemical probe is a small-molecule reagent that can be used to study the function of a protein or other biological target in a non-clinical setting. nih.gov The development of effective chemical probes requires a modular design, often incorporating a reactive group for covalent attachment to a target or a reporter tag. The chloromethyl group of this compound can serve as such a reactive handle, allowing for its conjugation to other molecules to create sophisticated chemical probes. nih.gov
For example, the 4-chlorophenyl carbonate moiety could be designed as a recognition element for a specific protein target. By attaching a fluorescent dye or a biotin (B1667282) tag to the molecule via the chloromethyl group, researchers can create a probe to visualize the localization of the target within a cell or to isolate it for further study. nih.govmdpi.com This approach allows for the investigation of biological pathways and mechanisms of protein function without a direct therapeutic goal. The design of such probes is a critical aspect of modern chemical biology. nih.govchemicalprobes.org
Applications in Materials Science Research
The reactivity of this compound also suggests its potential use in materials science research. The chloromethyl group can be used to functionalize the surfaces of various materials, such as polymers, nanoparticles, or self-assembled monolayers. This surface modification can impart new properties to the material, such as altered hydrophobicity, improved biocompatibility, or the ability to selectively bind other molecules.
Furthermore, organic carbonates are known to be raw materials for the synthesis of polymers like polycarbonates and polyurethanes. mdpi.com While direct polymerization of this compound may be complex, it could be used as a monomer or a chain-terminating agent in the synthesis of specialized polymers. The presence of the 4-chlorophenyl group could enhance the thermal stability or alter the refractive index of the resulting polymer. The ability to precisely control the composition and structure of polymers is essential for the development of new materials with tailored properties.
Advanced Applications of this compound in Chemical Research
While this compound is a known chemical entity, detailed research findings regarding its specific advanced applications as a reagent and building block in chemical research are not extensively documented in publicly available scientific literature. The inherent reactivity of the chloromethyl group and the carbonate linkage suggests potential utility in various synthetic applications. However, specific examples and in-depth studies focusing on this particular compound remain limited.
This article outlines the theoretical and potential applications of this compound based on the reactivity of its functional groups, drawing parallels with more thoroughly investigated related compounds.
The bifunctional nature of this compound, featuring a reactive chloromethyl group and a 4-chlorophenyl carbonate moiety, positions it as a potentially valuable, yet underexplored, building block in organic synthesis and materials science.
The structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of polymers and functional materials. The chloromethyl group can serve as a reactive site for initiating polymerization or for grafting onto other polymer backbones or surfaces.
Carbonate Polymers: Aliphatic polycarbonates are a significant class of biodegradable and biocompatible polymers. rsc.orgbham.ac.uk Their synthesis is often achieved through the ring-opening polymerization (ROP) of cyclic carbonate monomers. rsc.orgbham.ac.uknih.govresearchgate.net While there is extensive research on monomers like trimethylene carbonate (TMC), functionalized cyclic carbonates are used to introduce specific properties into the resulting polymers. rsc.orgdiva-portal.org Theoretically, this compound could be used in polycondensation reactions. However, direct evidence of its use as a monomer for creating novel carbonate polymers is not found in the reviewed literature. The synthesis of polycarbonates more commonly involves methods like the copolymerization of epoxides with carbon dioxide or the ROP of cyclic carbonates. rsc.org
Functional Materials and Surface Modification: The chloromethyl group is a versatile functional handle for modifying surfaces and materials. This group can undergo nucleophilic substitution reactions to attach the molecule to surfaces containing hydroxyl, amino, or thiol groups. This could be used to alter the surface properties of materials, for instance, to enhance hydrophobicity or to introduce a platform for further chemical modifications. Surface modification of materials is a broad field, with various chemical treatments used to alter the surface properties of polymers like polycarbonate or inorganic fillers. researchgate.netmdpi.com While agents like stearic acid are used to modify calcium carbonate for better compatibility with polymer matrices, specific applications of this compound as a surface modification agent are not documented. The concept of using functional molecules to create tailored surfaces is well-established, for example, in creating antibacterial or anti-fouling surfaces on medical devices. ibmmpolymerbiomaterials.com
The reactivity of the chloromethyl group suggests that this compound could serve as a precursor for synthesizing more complex molecules, including novel reagents and ligands for catalysis.
Synthesis of Novel Reagents: The chloromethyl group can be converted into a variety of other functional groups. For instance, it can be used to introduce the (4-chlorophenoxy)carbonylmethyl group onto various substrates through reaction with nucleophiles. This could be a pathway to new prodrugs, where the carbonate moiety is designed to be cleaved under specific physiological conditions. While related compounds like Chloromethyl methyl carbonate are mentioned as reagents in prodrug preparation, specific examples involving this compound are not available. The synthesis of other functionalized carbonates, such as chloromethyl ethylene carbonate from epichlorohydrin and CO2, is an area of active research for creating valuable chemical intermediates. mdpi.comresearchgate.net
Synthesis of Catalysts: The phenyl ring and the chloromethyl group offer sites for modification to create ligands for metal catalysts. For example, phosphine (B1218219) or amine functionalities could be introduced to create multidentate ligands capable of coordinating with transition metals. The synthesis of ligands and their subsequent metal complexes is a common strategy for developing new catalysts for a wide range of chemical transformations, such as the carboxylation of epichlorohydrin. researchgate.net The synthesis of tetraorganosilanes, which are useful reagents and functional materials, often involves the reaction of chlorosilanes with organometallic reagents, a process that can be catalyzed by various salts. orgsyn.org This highlights the general principle of using functionalized organic molecules as precursors to catalytic systems.
Computational Chemistry and Theoretical Modeling of Chloromethyl 4 Chlorophenyl Carbonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of molecules. For a molecule like Chloromethyl (4-chlorophenyl) carbonate, these calculations can predict its behavior and characteristics with a high degree of accuracy.
The electronic structure of this compound governs its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Natural Bond Orbital (NBO) analysis can be employed to investigate charge delocalization and hyperconjugative interactions within the molecule. journalijcar.org For this compound, this analysis would likely reveal significant delocalization of electron density across the phenyl ring and the carbonate group. The Molecular Electrostatic Potential (MEP) surface would map the regions of electrophilic and nucleophilic attack, with the electronegative oxygen and chlorine atoms representing areas of negative potential. journalijcar.org
Mulliken atomic charge calculations can provide an estimation of the charge distribution on each atom, offering further insight into the molecule's polarity and reactive sites. journalijcar.org
Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| C (carbonyl) | +0.65 |
| O (carbonyl) | -0.50 |
| O (ester) | -0.45 |
| Cl (phenyl) | -0.15 |
| C (chloromethyl) | +0.10 |
Note: These values are hypothetical and based on typical charge distributions in similar functional groups as determined by DFT calculations.
The three-dimensional structure of this compound is characterized by several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable geometries (i.e., those with the lowest energy). Geometry optimization is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), to find the equilibrium structures. journalijcar.org
Table 2: Predicted Optimized Geometries for a Stable Conformer of this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| C-O (ether) | 1.42 |
| C-Cl (phenyl) | 1.74 |
| C-Cl (methyl) | 1.78 |
| **Bond Angles (°) ** | |
| O=C-O (ester) | 125 |
| C-O-C (ester) | 115 |
| O-C-O (carbonate) | 110 |
| Dihedral Angles (°) | |
| Phenyl-O-C=O | 180 |
Note: These values are hypothetical and represent typical bond lengths and angles for similar chemical structures.
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. journalijcar.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For this compound, the predicted IR spectrum would show strong absorption bands corresponding to the C=O stretch of the carbonate group, as well as C-O and C-Cl stretching vibrations.
These theoretical spectra can be invaluable for interpreting experimental results and understanding how the molecule's structure influences its spectroscopic signatures.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O stretch (carbonate) | 1750-1770 |
| C-O stretch (ester) | 1200-1250 |
| C-O stretch (ether) | 1050-1100 |
| C-Cl stretch (aromatic) | 1090-1110 |
Note: These are hypothetical frequency ranges based on typical values for these functional groups.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.
The interactions of this compound with other molecules, including solvent molecules, are crucial for understanding its behavior in solution. MD simulations can model these interactions explicitly. The polarity of the solvent is expected to have a significant impact on the conformational preferences and reactivity of the molecule. In polar solvents, dipole-dipole interactions between the solvent and the polar carbonate and chloromethyl groups would be significant.
Studies on similar molecules, such as 4-fluorophenyl chlorothionoformate, have shown that solvent nucleophilicity and ionizing power can influence reaction mechanisms. nih.govnih.gov Similar effects would be anticipated for this compound, where the solvent can play a role in stabilizing transition states or intermediates in chemical reactions.
Table 4: Predicted Interaction Energies of this compound in Different Solvents
| Solvent | Dielectric Constant | Predicted Interaction Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | -12.5 |
| Methanol (B129727) | 32.7 | -9.8 |
| Acetonitrile (B52724) | 37.5 | -8.2 |
| Dichloromethane | 9.1 | -5.1 |
Note: These values are hypothetical and intended to illustrate the expected trend of stronger interactions in more polar solvents.
MD simulations can be used to explore the conformational landscape of this compound and the transitions between different stable conformations. By simulating the motion of the atoms over time, it is possible to observe rotations around single bonds and map the energy barriers associated with these conformational changes.
The dynamic behavior of the molecule, including the flexibility of the chloromethyl group and the orientation of the chlorophenyl ring, can be characterized by analyzing the trajectories from MD simulations. This information is valuable for understanding how the molecule's shape fluctuates and how this might influence its ability to interact with other molecules or biological targets.
Table 5: Predicted Dihedral Angle Fluctuations from a Simulated Trajectory
| Dihedral Angle | Average Value (°) | Fluctuation Range (°) |
|---|---|---|
| Phenyl-O-C=O | 175 | ± 15 |
| O=C-O-CH2Cl | 5 | ± 20 |
Note: These values are hypothetical and represent plausible fluctuations that could be observed in an MD simulation.
Reaction Modeling and Prediction
The computational modeling of this compound provides crucial insights into its reactivity and the prediction of its chemical behavior under various conditions. Although specific experimental and computational studies on this exact molecule are not extensively available in the public domain, we can infer its likely chemical characteristics and the methodologies for their prediction based on computational studies of analogous organic carbonates and esters. Theoretical modeling serves as a powerful tool to elucidate reaction mechanisms, determine kinetic parameters, and predict the selectivity of reactions involving this compound.
Calculation of Reaction Energetics and Transition State Properties
The calculation of reaction energetics and the characterization of transition state properties are fundamental to understanding the chemical transformations of this compound. These computations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost.
Methodology: For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to map out the potential energy surface of a given reaction. This process involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values. From these, important thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be derived.
Illustrative Example - Nucleophilic Substitution: A probable reaction pathway for this compound is nucleophilic substitution at the chloromethyl group. A hypothetical reaction with a generic nucleophile (Nu⁻) can be computationally modeled. The calculated energetics for such a reaction would provide a quantitative measure of the reaction's feasibility and rate.
Below is an illustrative data table of what such a computational study might yield.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Carbonate + Nu⁻) | 0.0 | 0.0 |
| Transition State | +15.2 | +16.5 |
| Products (Substituted Product + Cl⁻) | -10.8 | -9.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational chemistry study on reaction energetics. Specific values for this compound would require dedicated computational investigation.
The properties of the transition state, such as its geometry (bond lengths and angles), charge distribution, and the imaginary frequency, are critical for a detailed understanding of the reaction mechanism. For instance, the calculated bond lengths in the transition state would indicate the extent of bond formation and bond breaking at the peak of the reaction barrier.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling aims to forecast the reactivity and selectivity of this compound in various chemical environments without performing exhaustive experiments. This can be achieved through several computational approaches.
Quantum Mechanical Descriptors: The electronic structure of the this compound molecule, as calculated by methods like DFT, provides a wealth of information that can be used to predict its reactivity. Key descriptors include:
Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to act as an electron donor or acceptor, respectively. The LUMO is likely to be centered on the carbonyl carbon and the chloromethyl carbon, indicating these as probable sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, positive potentials would be expected around the carbonyl and chloromethyl carbons.
Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electrophilicity of reactive sites.
Quantitative Structure-Activity Relationship (QSAR) Models: For a series of related carbonate compounds, QSAR models could be developed to predict their reactivity. These models establish a mathematical relationship between the chemical structure and a specific activity (e.g., reaction rate constant). While no specific QSAR models for this compound are publicly available, the general methodology would involve:
Assembling a dataset of similar carbonates with known reactivity data.
Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
Illustrative Predictive Reactivity Data: The following table illustrates the kind of data that would be used and generated in a predictive modeling study.
| Descriptor | Calculated Value | Predicted Reactivity Index |
| LUMO Energy (eV) | -1.25 | High |
| Partial Charge on Carbonyl Carbon | +0.65 | High |
| Dipole Moment (Debye) | 3.4 | Moderate |
Note: The data presented here is for illustrative purposes only and is not based on actual calculations for this compound.
Such predictive models, once validated, can be invaluable for screening large numbers of potential reactants or catalysts and for optimizing reaction conditions to achieve desired outcomes, thereby guiding synthetic efforts and minimizing experimental trial and error.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques for Purity Assessment and Intermediate Isolation
Chromatographic methods are indispensable for separating complex mixtures, making them ideal for assessing the purity of Chloromethyl (4-chlorophenyl) carbonate and for isolating any reaction intermediates.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the accurate quantification of the main compound and the detection of trace-level impurities.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. A C18 column is a common stationary phase, offering excellent separation based on hydrophobicity. unl.edu The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com
Given that this compound lacks a strong chromophore for UV detection, derivatization may be necessary to enhance its detectability. svrkgdc.ac.in A derivatizing agent that reacts with the chloroformate group can be introduced to form a UV-active product, thereby enabling sensitive detection. svrkgdc.ac.in The choice of detector is critical; while a UV detector is common after derivatization, a Refractive Index Detector (RID) can be used for the underivatized compound, although with lower sensitivity. unl.edu
A typical HPLC method for a related chloroformate, benzyl (B1604629) chloroformate, utilizes a C18 column with a mobile phase of acetonitrile and water, with phosphoric acid as an additive. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com The validation of such an HPLC method would be performed according to ICH guidelines, assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. unl.edu
Table 1: Illustrative HPLC Method Parameters for Analysis of Aryl Chloroformates
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Detector | UV (with derivatization) or RID |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
This table is illustrative and based on methods for related compounds. Actual conditions for this compound would require specific method development and validation.
Gas Chromatography (GC) for Volatile Components and Reaction Progress
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of the synthesis of this compound by quantifying the consumption of volatile reactants and the formation of volatile products or by-products.
The synthesis of this compound likely involves volatile precursors such as 4-chlorophenol (B41353). GC can effectively monitor the concentration of these precursors in the reaction mixture over time. oup.com A capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase, would be suitable for separating the components. thermofisher.com
Due to the thermal lability of the chloroformate group, direct injection of this compound into a hot GC inlet may lead to degradation. Therefore, derivatization is often employed to convert the analyte into a more thermally stable derivative. s4science.at For instance, chlorophenols are often acetylated before GC analysis to improve their chromatographic behavior and detection. oup.coms4science.at
GC coupled with a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. However, for enhanced selectivity and identification, a Mass Spectrometer (MS) is the detector of choice (GC-MS). thermofisher.commdpi.com GC-MS allows for the identification of unknown impurities and by-products by comparing their mass spectra with library data.
Table 2: Representative GC Conditions for Analysis of Chlorinated Aromatic Compounds
| Parameter | Condition |
| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | Optimized to prevent degradation (e.g., 250 °C) |
| Oven Program | Temperature gradient for optimal separation |
| Detector | FID or MS |
This table provides general conditions; specific parameters for this compound analysis require optimization.
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (beyond basic ID)
Spectroscopic techniques provide detailed information about the molecular structure of this compound and can offer insights into the reaction mechanism of its synthesis.
Nuclear Magnetic Resonance (NMR) for Fine Structural Details and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
The ¹H NMR spectrum would show characteristic signals for the protons on the chlorophenyl ring and the chloromethyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide definitive structural information. For instance, the aromatic protons would appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chloromethyl protons would appear as a singlet in a distinct region of the spectrum.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. organicchemistrydata.org The spectrum would show distinct signals for the carbonyl carbon of the carbonate group, the carbons of the aromatic ring, and the carbon of the chloromethyl group. researchgate.net The chemical shifts of these carbons are highly sensitive to their local electronic environment.
Beyond structural confirmation, NMR can be used for reaction monitoring. magritek.comchemrxiv.org By acquiring spectra of the reaction mixture at different time points, it is possible to follow the disappearance of reactant signals and the appearance of product signals, providing kinetic data and insights into the reaction mechanism. magritek.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | ~7.2 - 7.5 | d, d |
| Chloromethyl Protons | ~5.7 | s |
| ¹³C NMR | ||
| Carbonyl Carbon | ~150 | - |
| Aromatic Carbons | ~120 - 150 | - |
| Chloromethyl Carbon | ~70 | - |
Predicted values are based on general chemical shift ranges for similar functional groups and require experimental verification. epfl.chrsc.org
Mass Spectrometry (MS) for Fragmentation Analysis and Identification of Reaction By-products
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk This information is invaluable for confirming the identity of this compound and for identifying any impurities or by-products formed during its synthesis. researchgate.net
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. uni.lu The isotopic pattern of this peak, showing contributions from ³⁵Cl and ³⁷Cl isotopes, would be characteristic for a molecule containing two chlorine atoms.
The fragmentation pattern provides structural information. chemguide.co.ukuni-saarland.de Common fragmentation pathways for this molecule would likely involve the loss of the chloromethyl group, the 4-chlorophenoxy group, or carbon dioxide. The analysis of these fragment ions helps to piece together the structure of the parent molecule. libretexts.org
When coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS), MS becomes a powerful tool for analyzing complex reaction mixtures. It allows for the separation of individual components followed by their identification based on their mass spectra. This is particularly useful for identifying unexpected by-products that could affect the quality and yield of the synthesis. mdpi.comresearchgate.net
Table 4: Plausible Mass Spectral Fragments for this compound
| Fragment Ion | Plausible Structure |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - OCH₂Cl]⁺ | Loss of the chloromethoxy group |
| [M - C₇H₄ClO]⁺ | Loss of the 4-chlorophenoxy radical |
| [C₇H₄ClO]⁺ | 4-chlorophenoxy cation |
| [C₆H₄Cl]⁺ | Chlorophenyl cation |
This table presents hypothetical fragments based on common fragmentation patterns; actual fragmentation would need to be determined experimentally.
In Situ and Online Reaction Monitoring Techniques
In situ and online monitoring techniques provide real-time data on the progress of a chemical reaction without the need for manual sampling. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool. nih.govazom.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and the final product can be monitored continuously by observing changes in their characteristic infrared absorption bands. mt.commdpi.com For example, the appearance of the strong carbonyl (C=O) stretch of the carbonate group would indicate the formation of the product.
Online HPLC is another advanced technique for reaction monitoring. chromatographyonline.commt.comnih.gov An automated system can periodically withdraw a small sample from the reactor, quench the reaction, and inject it into an HPLC system. mt.com This provides quantitative data on the concentration of all components in the reaction mixture over time, offering a detailed kinetic profile of the reaction. nih.gov
The data obtained from these in situ and online techniques can be used to create reaction profiles, which are essential for understanding the reaction kinetics, identifying the optimal reaction endpoint, and detecting any process deviations in real-time.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Real-Time Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques well-suited for the in-line, real-time monitoring of chemical reactions. nih.govcellculturedish.com They provide molecular-level information by probing the vibrational modes of functional groups, allowing for the tracking of reactants, intermediates, and products simultaneously as the reaction progresses. cellculturedish.comsigmaaldrich.com
For the synthesis or subsequent reactions of this compound, an immersion probe connected to an FTIR or Raman spectrometer can be inserted directly into the reaction vessel. This setup enables continuous data acquisition without the need for manual sampling, which can introduce errors and disturb the reaction system. nih.gov
The utility of these techniques stems from their ability to identify specific functional groups present in the molecule. The spectrum of this compound is characterized by several key vibrational bands. The most prominent is the carbonyl (C=O) stretching vibration of the carbonate group, which typically appears in a distinct region of the infrared spectrum, generally between 1740 cm⁻¹ and 1800 cm⁻¹. researchgate.net By monitoring the change in the intensity of this peak, one can directly follow the formation or consumption of the carbonate. Other significant peaks include those corresponding to the C-O bonds of the carbonate, the aromatic C=C bonds of the chlorophenyl ring, and the C-Cl bonds.
Raman spectroscopy offers complementary information. While the carbonyl group has a strong IR absorption, aromatic ring vibrations and C-Cl bonds often produce strong and sharp Raman signals, making it an excellent tool for monitoring reactions involving these moieties. nih.gov The combination of both techniques can provide a more complete picture of the reaction dynamics. nih.gov
Below is a table of expected characteristic vibrational frequencies for this compound, which are crucial for its identification and for monitoring its reaction kinetics.
Table 1: Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Carbonate (O-C=O) | C=O Stretch | 1800 - 1740 | Weak |
| Carbonate (C-O-C) | Asymmetric Stretch | 1280 - 1240 | Moderate |
| Aromatic Ring | C=C Stretch | 1600, 1475 | Strong |
| Aryl-Cl | C-Cl Stretch | 1100 - 1080 | Strong |
| Alkyl-Cl | C-Cl Stretch | 800 - 600 | Strong |
| C-H (Aromatic) | C-H Stretch | 3100 - 3000 | Moderate |
| C-H (Alkyl) | C-H Stretch | 3000 - 2850 | Moderate |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for comprehensive analysis
For a complete and detailed analysis of reaction mixtures containing this compound, hyphenated chromatographic techniques are indispensable. These methods couple the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and byproducts in the synthesis of carbonate compounds. sigmaaldrich.combas.bg In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. sigmaaldrich.com Medium-polarity columns, such as those with a poly(cyanopropylphenyl/dimethyl siloxane) phase, are often effective for separating carbonate esters and their related impurities. sigmaaldrich.com After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. psecommunity.org
For this compound, GC-MS can be used to confirm its purity and to quantify any related volatile substances, such as precursors or degradation products. ijpronline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique used for compounds that are non-volatile, thermally labile, or have high molecular weights. nih.gov The compound is first separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Modern LC-MS systems, particularly those equipped with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), provide extremely accurate mass measurements. lcms.cz This allows for the determination of the elemental formula of the parent compound and its metabolites or degradation products with high confidence.
The analysis of this compound by LC-MS would involve identifying the protonated molecule [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The precise mass-to-charge ratio (m/z) of these ions can confirm the compound's identity. Predicted mass spectrometry data is a valuable tool in this analysis. uni.lu
Table 2: Predicted LC-MS Data for this compound Data sourced from PubChem predictions. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₈H₇Cl₂O₃⁺ | 220.97668 |
| [M+Na]⁺ | C₈H₆Cl₂NaO₃⁺ | 242.95862 |
| [M+K]⁺ | C₈H₆Cl₂KO₃⁺ | 258.93256 |
| [M+NH₄]⁺ | C₈H₁₀Cl₂NO₃⁺ | 238.00322 |
| [M-H]⁻ | C₈H₅Cl₂O₃⁻ | 218.96212 |
These advanced hyphenated techniques provide a comprehensive analytical toolkit for the study of this compound, enabling not only its unambiguous identification but also the detailed monitoring of its synthesis and subsequent chemical transformations.
Emerging Trends and Future Research Directions for Chloromethyl 4 Chlorophenyl Carbonate
The landscape of chemical synthesis and material science is undergoing a significant transformation, driven by advancements in digital technology, a growing emphasis on sustainability, and the pursuit of novel molecular functionalities. For specialized compounds like Chloromethyl (4-chlorophenyl) carbonate, these trends open up new avenues for research and application. Future explorations are moving beyond traditional synthetic methods to embrace computational prediction, unconventional reactivity, sustainable and circular production models, and integration into advanced interdisciplinary fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Chloromethyl (4-chlorophenyl) carbonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between chloromethyl chloroformate and 4-chlorophenol. A catalytic system using 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) at 0–5°C improves regioselectivity . Yields depend on stoichiometric ratios (e.g., 1:1.2 molar ratio of chloroformate to phenol) and reaction time (typically 6–12 hours). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) is used for purification. Monitor intermediates via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled hydrolysis experiments. For acidic conditions (pH 2–4), use HCl (0.1 M) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm). Under basic conditions (pH 8–10), NaOH (0.1 M) accelerates hydrolysis, releasing 4-chlorophenol, detectable via GC-MS (DB-5 column, EI mode). Thermal stability is assessed using TGA/DSC (heating rate 10°C/min, N₂ atmosphere), revealing decomposition thresholds (~150°C). Store the compound at 0–6°C in amber vials to prevent photodegradation .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O stretch at ~1740 cm⁻¹) and aryl chloride (C-Cl at ~750 cm⁻¹).
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows singlet for chloromethyl (–OCH₂Cl, δ 5.8–6.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonate carbon (δ 155–160 ppm).
- HRMS : Use ESI+ mode for molecular ion [M+H]⁺ (calc. for C₈H₆Cl₂O₃: 220.97 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrophilicity indices to predict sites vulnerable to nucleophilic attack. Solvent effects (e.g., DMF) are modeled using the PCM framework. Transition state analysis (IRC) identifies energy barriers for substitution pathways. Compare with experimental kinetics (e.g., pseudo-first-order rate constants under varying nucleophile concentrations) .
Q. What strategies resolve contradictions in reported hydrolysis kinetics between acidic and basic conditions?
- Methodological Answer : Discrepancies arise from competing mechanisms: acid-catalyzed ester cleavage vs. base-mediated SN2 displacement. Use isotopically labeled water (H₂¹⁸O) to track oxygen incorporation in products via LC-MS. Kinetic isotope effects (KIE) differentiate mechanisms. For example, a KIE >1.0 suggests a concerted base pathway, while KIE ~1.0 indicates stepwise acid catalysis .
Q. How does steric hindrance from the 4-chlorophenyl group influence regioselectivity in multi-step syntheses?
- Methodological Answer : The para-chloro group directs electrophilic substitution away from the aromatic ring, favoring reactions at the carbonate’s chloromethyl group. Competitive experiments with substituted phenols (e.g., 3-chloro vs. 4-chloro derivatives) quantify steric effects via Hammett plots (σ⁺ values). X-ray crystallography (Cu Kα radiation) reveals bond angles and torsional strain impacting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
